molecular formula C8H14N2Sn B13933579 2-Methyl-4-(trimethylstannyl)pyrimidine

2-Methyl-4-(trimethylstannyl)pyrimidine

Cat. No.: B13933579
M. Wt: 256.92 g/mol
InChI Key: INGZZHXOCZKMMR-UHFFFAOYSA-N
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Description

2-Methyl-4-(trimethylstannyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a trimethylstannyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine typically involves the stannylation of a pyrimidine precursor. One common method is the reaction of 2-methyl-4-chloropyrimidine with trimethylstannyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trimethylstannyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form pyrimidine derivatives with different functional groups.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents). These reactions are typically carried out in polar aprotic solvents, such as tetrahydrofuran (THF), under inert atmosphere.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like ether or THF.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation Reactions: Products include pyrimidine derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(trimethylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways.

    Material Science:

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trimethylstannyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to nucleic acids themselves, thereby interfering with their function. The trimethylstannyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(tributylstannyl)pyrimidine: Similar in structure but with a tributylstannyl group instead of a trimethylstannyl group.

    2-Methyl-4-chloropyrimidine: The precursor used in the synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine.

    2-Methyl-4-(trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.

Uniqueness

This compound is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity. This makes it a valuable compound in various synthetic and medicinal applications.

Properties

Molecular Formula

C8H14N2Sn

Molecular Weight

256.92 g/mol

IUPAC Name

trimethyl-(2-methylpyrimidin-4-yl)stannane

InChI

InChI=1S/C5H5N2.3CH3.Sn/c1-5-6-3-2-4-7-5;;;;/h2-3H,1H3;3*1H3;

InChI Key

INGZZHXOCZKMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)[Sn](C)(C)C

Origin of Product

United States

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